![molecular formula C17H26N2OSi B3167060 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- CAS No. 916259-53-5](/img/structure/B3167060.png)
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolopyridine core followed by the introduction of the carboxaldehyde and tris(1-methylethyl)silyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or other enzymes, leading to changes in cellular processes like proliferation, apoptosis, or migration .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-B]pyridine: A simpler derivative without the carboxaldehyde and tris(1-methylethyl)silyl groups.
1H-Pyrrolo[2,3-B]pyridine-4-carboxylic acid: An oxidized form with a carboxylic acid group instead of the aldehyde.
1H-Pyrrolo[2,3-B]pyridine-4-methyl: A derivative with a methyl group instead of the carboxaldehyde. The uniqueness of 1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]- is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a fused pyrrole and pyridine ring system with a carboxaldehyde functional group at the 4-position and a tris(1-methylethyl)silyl group. This unique configuration enhances its stability and biological activity, making it suitable for various applications in drug development.
1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in regulating cellular processes such as proliferation, differentiation, and survival. The compound's ability to modulate FGFR activity positions it as a potential therapeutic agent in cancer treatment. Specifically, studies have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis in breast cancer cell lines, such as 4T1 .
Anticancer Activity
The compound has shown significant anticancer properties through various studies:
- Inhibition of FGFRs : A series of derivatives have been synthesized, demonstrating potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For example, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. These findings indicate strong potential for targeting cancers associated with aberrant FGFR signaling .
- Induction of Apoptosis : In vitro studies revealed that the compound can effectively induce apoptosis in breast cancer cells. The mechanism involves the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals .
- Inhibition of Migration and Invasion : The compound also significantly inhibits the migration and invasion capabilities of cancer cells, further supporting its potential as an anti-metastatic agent .
Other Biological Activities
In addition to its anticancer properties, 1H-Pyrrolo[2,3-B]pyridine derivatives have been explored for other therapeutic applications:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential use as antibacterial agents.
- Antidiabetic Effects : Research has indicated that certain derivatives can enhance insulin sensitivity and reduce blood glucose levels without affecting circulating insulin concentrations .
Case Studies
Several studies highlight the biological efficacy of 1H-Pyrrolo[2,3-B]pyridine derivatives:
- Study on Breast Cancer Cells : A study reported that a specific derivative inhibited the proliferation of 4T1 breast cancer cells by inducing apoptosis and blocking cell cycle progression. This study underscores the compound's potential in developing targeted therapies for breast cancer .
- Evaluation of Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of various derivatives against pathogenic bacteria. Results demonstrated significant inhibition at low concentrations, suggesting their utility in treating bacterial infections .
Summary Table of Biological Activities
Q & A
Basic Question: What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridine derivatives, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves cyclization strategies or functionalization of preformed cores. For example, sulfonamide analogues are synthesized via nucleophilic substitution of 4-chloro intermediates with morpholine or 4-methylpiperazine, followed by sulfonylation with aryl sulfonyl chlorides . Reaction conditions such as solvent choice (e.g., xylene for high-temperature reflux), catalyst presence, and reaction time (25–30 hours) critically impact yields. Optimizing stoichiometry and using bases like NaOH for workup can reduce side reactions and improve purity .
Basic Question: How can researchers characterize the regioselectivity of substitutions on the pyrrolo[2,3-b]pyridine core?
Methodological Answer:
Regioselectivity is assessed using nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to confirm substitution patterns. For instance, the position of a chloro or sulfonyl group is determined by coupling constants and chemical shifts of aromatic protons. X-ray crystallography or computational modeling (e.g., density functional theory) may further validate regiochemistry . Advanced techniques like 2D NMR (COSY, NOESY) help resolve overlapping signals in complex derivatives .
Advanced Question: How do structural modifications (e.g., silyl protecting groups) affect the stability and reactivity of pyrrolo[2,3-b]pyridine intermediates?
Methodological Answer:
The tris(1-methylethyl)silyl (TIPS) group enhances stability by sterically shielding reactive sites (e.g., the aldehyde at position 4) during multistep syntheses. However, bulky silyl groups may hinder subsequent coupling reactions, necessitating optimization of deprotection conditions (e.g., using tetrabutylammonium fluoride). Comparative studies of silylated vs. non-silylated analogues reveal differences in solubility and crystallinity, impacting purification strategies .
Advanced Question: What strategies resolve contradictions in bioactivity data for pyrrolo[2,3-b]pyridine derivatives with similar substituents?
Methodological Answer:
Discrepancies in bioactivity often arise from subtle structural variations or assay conditions. For example, sulfonamide derivatives with morpholine substituents show higher anticancer activity than piperazine analogues due to differences in hydrogen-bonding capacity and lipophilicity . Researchers should perform dose-response assays, molecular docking (e.g., using AutoDock Vina), and pharmacokinetic profiling (e.g., metabolic stability in microsomes) to reconcile conflicting data .
Advanced Question: How can computational methods guide the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?
Methodological Answer:
Structure-based drug design (SBDD) employs molecular docking to predict binding modes of pyrrolo[2,3-b]pyridine derivatives to kinase ATP pockets. For example, substituents at position 3 (e.g., carboxaldehyde) are optimized for hydrogen bonding with conserved lysine residues. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substitution, while ADMET predictors evaluate toxicity risks .
Basic Question: What analytical techniques are critical for assessing the purity of silylated pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. Mass spectrometry (LC-MS) confirms molecular weight, while -NMR verifies silyl group integrity. For trace impurities, gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts from silylation reactions .
Advanced Question: What are the challenges in scaling up pyrrolo[2,3-b]pyridine syntheses from milligram to gram quantities?
Methodological Answer:
Scaling up introduces challenges such as exothermic reactions, solvent volume management, and heterogeneous mixtures. For example, reflux in xylene requires careful temperature control to avoid decomposition. Switching to continuous-flow reactors improves heat transfer and reduces reaction times. Purification via flash chromatography or recrystallization must be optimized for larger batches to maintain >95% purity .
Advanced Question: How does the choice of sulfonating agent influence the biological activity of pyrrolo[2,3-b]pyridine sulfonamides?
Methodological Answer:
Electron-withdrawing aryl sulfonyl groups (e.g., 4-nitrobenzenesulfonyl) enhance cytotoxicity by increasing electrophilicity and target binding. In contrast, bulky substituents (e.g., 2-naphthylsulfonyl) may reduce cell permeability. Structure-activity relationship (SAR) studies correlate logP values (measured via HPLC) with anticancer activity, guiding sulfonating agent selection .
Properties
IUPAC Name |
1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OSi/c1-12(2)21(13(3)4,14(5)6)19-10-8-16-15(11-20)7-9-18-17(16)19/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHFNRSPBXALH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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